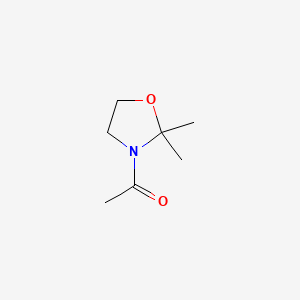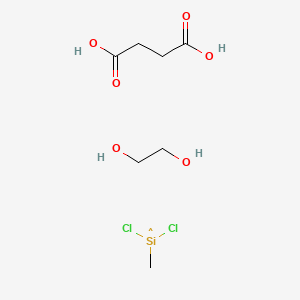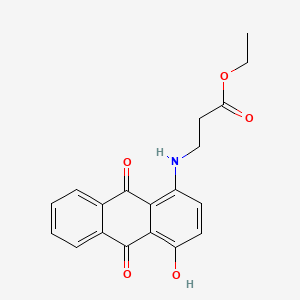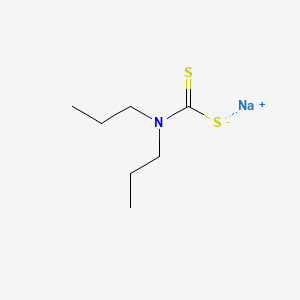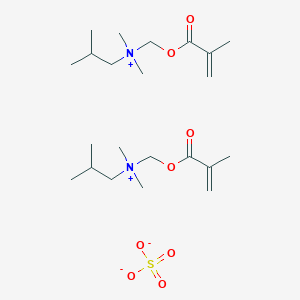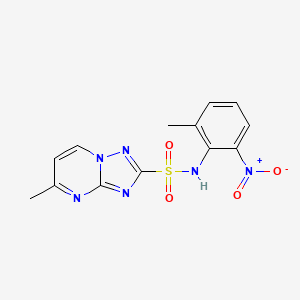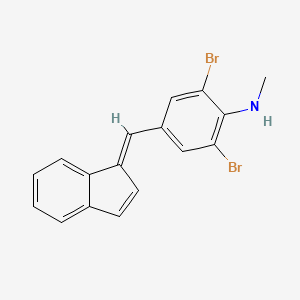
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is a complex organic compound with the molecular formula C16H11Br2N. It is characterized by the presence of bromine atoms and an indene moiety, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the indene moiety.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and indene moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromoaniline: Lacks the indene moiety, resulting in different chemical properties.
4-(1H-inden-1-ylidenemethyl)aniline: Does not contain bromine atoms, affecting its reactivity and applications.
Uniqueness
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is unique due to the combination of bromine atoms and the indene moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
26389-98-0 |
|---|---|
Formule moléculaire |
C17H13Br2N |
Poids moléculaire |
391.1 g/mol |
Nom IUPAC |
2,6-dibromo-4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
InChI |
InChI=1S/C17H13Br2N/c1-20-17-15(18)9-11(10-16(17)19)8-13-7-6-12-4-2-3-5-14(12)13/h2-10,20H,1H3/b13-8+ |
Clé InChI |
KPNSXKFHLWKXNV-MDWZMJQESA-N |
SMILES isomérique |
CNC1=C(C=C(C=C1Br)/C=C/2\C=CC3=CC=CC=C32)Br |
SMILES canonique |
CNC1=C(C=C(C=C1Br)C=C2C=CC3=CC=CC=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


